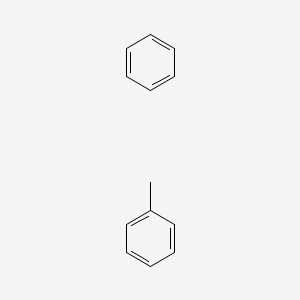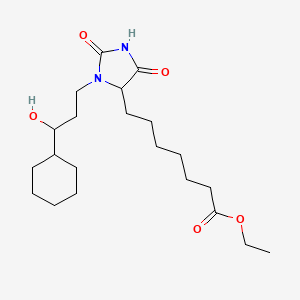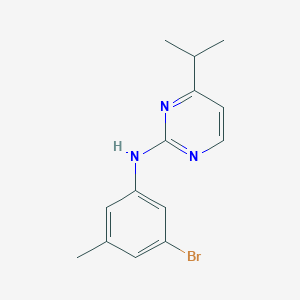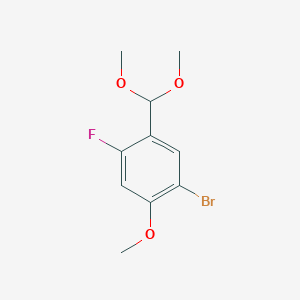
2-Cyclohexen-1-one, 3-chloro-5-(2-chlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a chemical compound characterized by the presence of two chlorine atoms and a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves the chlorination of biphenyl derivatives under controlled conditions. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Substitution: Formation of substituted biphenyl compounds.
Aplicaciones Científicas De Investigación
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2’,4-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,6-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one
- 2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-4(2H)-one
Uniqueness
2’,5-Dichloro-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
61888-43-5 |
|---|---|
Fórmula molecular |
C12H10Cl2O |
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
3-chloro-5-(2-chlorophenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H10Cl2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-4,7-8H,5-6H2 |
Clave InChI |
DRMBIMSXWJJRFY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C=C1Cl)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Diethyl imidazo[1,2-a]quinoxaline-2,5(4H)-dicarboxylate](/img/structure/B8678923.png)






